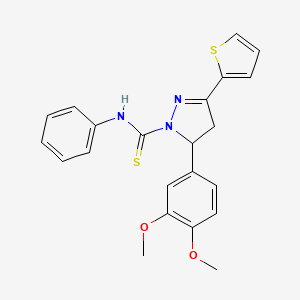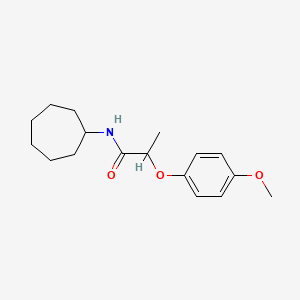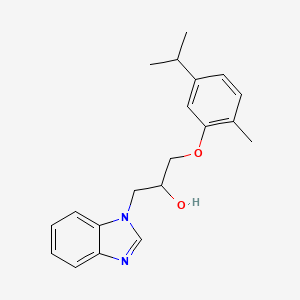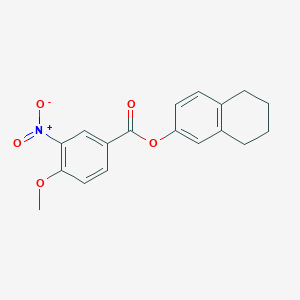![molecular formula C19H21N3O3 B4109851 (2,5-Dimethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4109851.png)
(2,5-Dimethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
Vue d'ensemble
Description
1-(2,5-Dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylbenzoyl group and a 4-nitrophenyl group
Méthodes De Préparation
The synthesis of (2,5-Dimethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The 2,5-dimethylbenzoyl chloride is prepared by reacting 2,5-dimethylbenzoic acid with thionyl chloride.
Nucleophilic Substitution: The benzoyl chloride is then reacted with piperazine to form 1-(2,5-dimethylbenzoyl)piperazine.
Nitration: The final step involves the nitration of the piperazine derivative using a nitrating agent such as nitric acid to introduce the nitro group at the para position of the phenyl ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylbenzoyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nitrophenyl positions, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzoyl-4-phenylpiperazine: Lacks the methyl and nitro substituents, resulting in different chemical and biological properties.
1-(2,5-Dimethylbenzoyl)-4-phenylpiperazine:
1-(4-Nitrophenyl)piperazine: Lacks the benzoyl group, affecting its overall stability and interactions.
The uniqueness of (2,5-Dimethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)19(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNZWIIOOUDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)

![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
![4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4109825.png)

![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)
